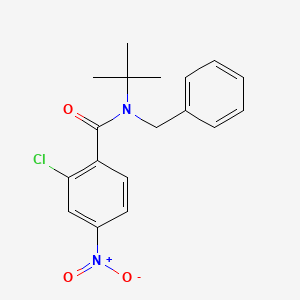![molecular formula C16H20N4OS B5808395 5-cyclohexyl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5808395.png)
5-cyclohexyl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyclohexyl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "CMT-3" and is a member of the triazole family of compounds. CMT-3 has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further exploration in scientific research.
Wirkmechanismus
The mechanism of action of CMT-3 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are important for cell growth and survival. CMT-3 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tumor invasion and metastasis. Additionally, CMT-3 has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
CMT-3 has a range of biochemical and physiological effects that make it a promising candidate for further exploration in scientific research. CMT-3 has been shown to have anti-tumor, anti-inflammatory, and anti-angiogenic properties, making it a potential candidate for the treatment of various diseases. Additionally, CMT-3 has been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CMT-3 in lab experiments is its relatively low toxicity compared to other anti-cancer agents. Additionally, CMT-3 has been shown to have a broad spectrum of activity against various cancer cell lines, making it a potential candidate for the treatment of multiple types of cancer. However, one of the limitations of using CMT-3 in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on CMT-3. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of CMT-3 and its potential applications in the treatment of various diseases. Future research could also explore the potential use of CMT-3 in combination with other anti-cancer agents to improve its effectiveness. Finally, further studies are needed to investigate the potential side effects of CMT-3 and its safety profile in vivo.
Synthesemethoden
The synthesis of CMT-3 involves a multi-step process that includes the reaction of a cyclohexylamine with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with thiosemicarbazide to form the desired product, CMT-3. The synthesis of CMT-3 has been optimized over the years, and various methods have been developed to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
CMT-3 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. CMT-3 has been shown to have anti-tumor activity in various cancer cell lines, including breast, prostate, and lung cancer. Additionally, CMT-3 has been shown to have anti-inflammatory and anti-angiogenic properties, making it a promising candidate for the treatment of inflammatory diseases and angiogenesis-related disorders.
Eigenschaften
IUPAC Name |
3-cyclohexyl-4-[(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-21-14-9-7-12(8-10-14)11-17-20-15(18-19-16(20)22)13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWSNOMJJHBXTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclohexyl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5808314.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5808327.png)
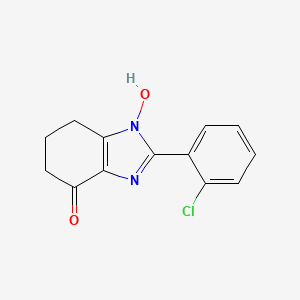
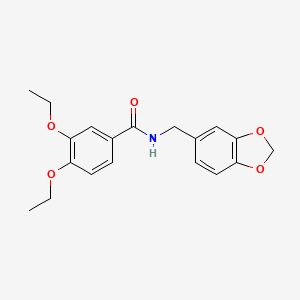
![2-[(2-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5808332.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-biphenylcarboxamide](/img/structure/B5808337.png)

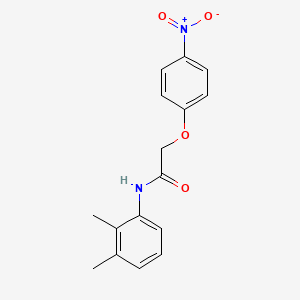


![4',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5808365.png)
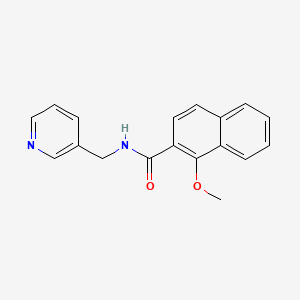
![diethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5808386.png)
